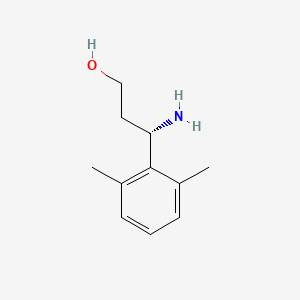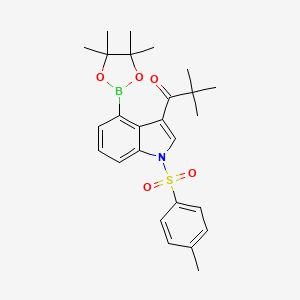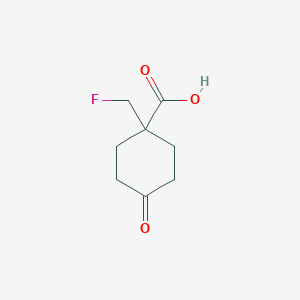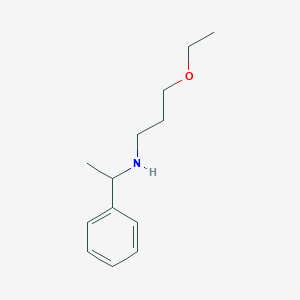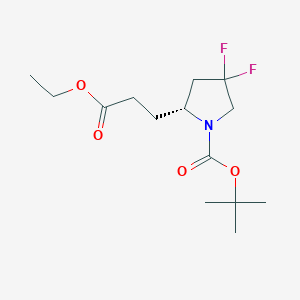![molecular formula C13H20N2O3 B13330257 tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13330257.png)
tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . This compound is known for its unique spirocyclic structure, which includes a cyano group, an oxa-bridge, and a tert-butyl ester group. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a lactam or lactone, under basic or acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and heterocycles. Its unique structure allows for the creation of diverse molecular architectures.
Biology: In biological research, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its efficacy in treating various diseases, including cancer, infections, and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it a valuable intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and spirocyclic structure may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Comparison:
- tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: This compound has an oxo group instead of a cyano group, which may result in different reactivity and biological activity.
- tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: The presence of an additional nitrogen atom in the spirocyclic core may influence its chemical properties and interactions with biological targets.
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: The hydroxy group in this compound can participate in hydrogen bonding, potentially affecting its solubility and reactivity.
The uniqueness of tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate lies in its cyano group and spirocyclic structure, which provide distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)6-10(7-14)4-5-17-13/h10H,4-6,8-9H2,1-3H3 |
InChI Key |
YQPWRRLFONVEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


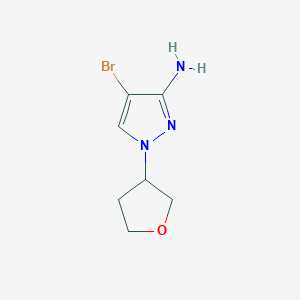
![Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13330183.png)
![1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]](/img/structure/B13330194.png)
![2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine](/img/structure/B13330196.png)
![2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester](/img/structure/B13330198.png)
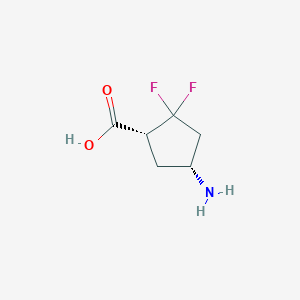
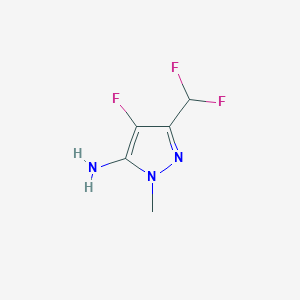
![2-(3-Acrylamidophenyl)-N-(tert-butyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13330208.png)

